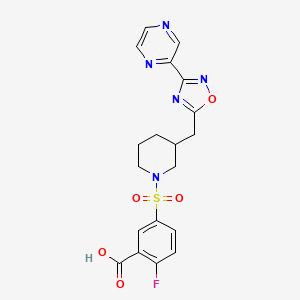

2-Fluoro-5-((3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)benzoic acid

Description

Properties

IUPAC Name |

2-fluoro-5-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]sulfonylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN5O5S/c20-15-4-3-13(9-14(15)19(26)27)31(28,29)25-7-1-2-12(11-25)8-17-23-18(24-30-17)16-10-21-5-6-22-16/h3-6,9-10,12H,1-2,7-8,11H2,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQBVXOAAHVWFTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O)CC3=NC(=NO3)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Fluoro-5-((3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)benzoic acid is a complex compound that incorporates several pharmacologically relevant moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound's structure features:

- A fluoro group that may enhance lipophilicity.

- A piperidine ring contributing to its central nervous system activity.

- A sulfonamide moiety known for antibacterial properties.

- An oxadiazole ring which is often associated with bioactive compounds.

Antimicrobial Activity

Research has shown that compounds containing the 1,2,4-oxadiazole and piperidine rings exhibit significant antibacterial properties. In particular, studies have demonstrated that derivatives of this compound can inhibit the growth of various bacterial strains such as Salmonella typhi and Bacillus subtilis. The IC50 values for these compounds indicate moderate to strong antibacterial activity, making them potential candidates for antibiotic development .

Anticancer Properties

The compound's potential as an anticancer agent has been investigated through various in vitro assays. It has been shown to induce apoptosis in cancer cell lines, likely due to its ability to interact with specific cellular pathways involved in cell proliferation and survival. The incorporation of the pyrazin moiety is thought to enhance its anticancer efficacy by targeting multiple signaling pathways .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in metabolic processes. Notably, it has shown inhibitory effects on acetylcholinesterase (AChE) and urease , which are relevant in treating conditions such as Alzheimer's disease and urinary tract infections, respectively. The enzyme inhibition studies indicate that the compound may be effective in modulating neurotransmitter levels and managing bacterial infections .

Case Studies

- Study on Antibacterial Activity :

- Anticancer Evaluation :

Data Table: Biological Activity Summary

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent due to its structural components, which suggest various biological activities. Its design incorporates elements that may interact with specific biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that derivatives of compounds containing the oxadiazole moiety exhibit anticancer properties. The incorporation of the pyrazinyl group enhances the compound's ability to inhibit tumor growth. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit cell proliferation, suggesting that 2-Fluoro-5-((3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)benzoic acid may possess similar properties .

Antimicrobial Properties

Compounds with pyrazin and oxadiazole groups have demonstrated significant antimicrobial activity against various pathogens. The sulfonamide component may enhance this activity by disrupting bacterial folate synthesis pathways. Preliminary studies suggest that this compound could be effective against resistant strains of bacteria .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound). These studies typically assess cytotoxicity against various cancer cell lines and evaluate antimicrobial efficacy using standard protocols.

In Vivo Studies

Animal models have been employed to further investigate the therapeutic potential of this compound. Results indicate promising anti-tumor effects and suggest a favorable pharmacokinetic profile, which supports its progression toward clinical trials .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound shares functional similarities with benzoic acid derivatives bearing 1,2,4-oxadiazole substituents. Below is a comparative analysis with structurally related molecules (Table 1), primarily sourced from commercial catalogs (e.g., Alfa Aesar products ).

Table 1: Structural and Functional Comparison

*Molecular weights estimated using atomic mass data.

Key Comparative Insights

Ethyl-oxadiazole derivatives are more lipophilic (higher logP), favoring membrane permeability but limiting solubility . The 2-fluoro group on the benzoic acid enhances acidity, which may improve ionization at physiological pH, aiding in target binding or formulation.

Pharmacophoric Diversity: The pyrazine-oxadiazole motif introduces nitrogen-rich aromaticity, enabling π-π stacking or hydrogen bonding with biological targets—a feature absent in ethyl-substituted analogs.

Synthetic Complexity :

- The target compound requires multi-step synthesis (e.g., oxadiazole cyclization, sulfonylation), whereas ethyl-oxadiazole analogs are simpler to prepare. This complexity may impact scalability and cost.

Research Findings and Limitations

- Biological Data: Direct comparative bioactivity data are absent. The pyrazine-sulfonamide hybrid in the target compound may offer enhanced selectivity in enzyme inhibition.

- Further research is needed to elucidate its physicochemical properties (e.g., logP, solubility) and biological target profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.